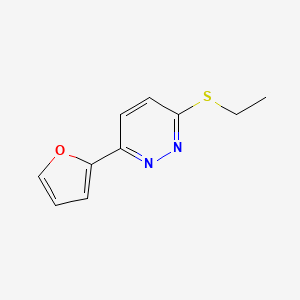

3-(Ethylthio)-6-(2-furanyl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(ethylthio)-6-(2-furanyl)pyridazine is an aryl sulfide.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Ethylthio)-6-(2-furanyl)pyridazine?

Level: Basic

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:

- Thioether Formation: Introduction of the ethylthio group via nucleophilic substitution, often using ethanethiol and a base (e.g., NaH) in anhydrous solvents like DMF or THF under inert atmosphere .

- Furan Coupling: Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 2-furanyl moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–90°C) .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Optimization focuses on solvent selection (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst loading (0.5–2 mol% Pd) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents. The ethylthio group shows characteristic δ ~2.5–3.0 ppm (CH₂) and δ ~1.3 ppm (CH₃), while furan protons appear as doublets at δ ~6.5–7.5 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC-PDA: Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Level: Basic

Answer:

- Thermal Stability: Decomposition occurs >150°C (TGA/DSC data). Short-term stability in DMSO at 25°C is >72 hours .

- pH Sensitivity: Hydrolysis of the ethylthio group is observed under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) are recommended for biological assays .

Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives of this compound?

Level: Advanced

Answer:

- Core Modifications: Systematic substitution of the ethylthio group (e.g., with methylthio, propylthio) or furan (e.g., thiophene, pyrrole) to evaluate electronic/steric effects on bioactivity .

- Biological Assays: Parallel testing in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) to correlate structural changes with potency .

- Computational Modeling: Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with target proteins) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Level: Advanced

Answer:

Discrepancies often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations. Standardization using reference inhibitors (e.g., staurosporine for kinases) is critical .

- Metabolic Interference: Species-specific metabolism (e.g., human vs. murine liver microsomes) alters efficacy. Comparative LC-MS/MS metabolite profiling clarifies these differences .

- Statistical Reanalysis: Meta-analysis of published IC₅₀ values with fixed/random effects models identifies outliers or trends .

Q. What green chemistry approaches can be applied to synthesize this compound?

Level: Advanced

Answer:

- Ultrasound-Assisted Synthesis: Reduces reaction time (from 12h to 2h) and energy use by enhancing mixing and catalyst efficiency .

- Solvent Alternatives: Replacement of DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, improves atom economy .

- Catalyst Recycling: Immobilized Pd on magnetic nanoparticles (Fe₃O₄@Pd) allows >5 reuses without activity loss .

Q. How can computational models predict the compound’s pharmacokinetics and toxicity?

Level: Advanced

Answer:

- ADMET Prediction: Tools like SwissADME calculate bioavailability (e.g., Lipinski’s Rule of 5) and blood-brain barrier penetration. This compound’s logP ~2.5 suggests moderate absorption .

- Toxicity Profiling: QSAR models (e.g., ProTox-II) predict hepatotoxicity risk based on structural alerts (e.g., thioether oxidation to sulfoxides) .

- Binding Affinity Simulations: Molecular dynamics (GROMACS) assess target engagement stability over 100 ns trajectories .

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

3-ethylsulfanyl-6-(furan-2-yl)pyridazine |

InChI |

InChI=1S/C10H10N2OS/c1-2-14-10-6-5-8(11-12-10)9-4-3-7-13-9/h3-7H,2H2,1H3 |

InChI Key |

HFNCCYWPVYMNGA-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NN=C(C=C1)C2=CC=CO2 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.